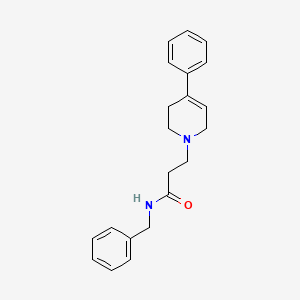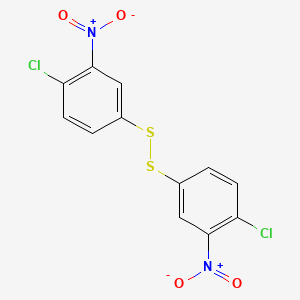
Bis(4-chloro-3-nitrophenyl) disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-chloro-3-nitrophenyl) disulphide is an organic compound with the molecular formula C12H6Cl2N2O4S2 It is characterized by the presence of two 4-chloro-3-nitrophenyl groups connected by a disulphide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(4-chloro-3-nitrophenyl) disulphide can be synthesized through the oxidation of 4-chlorophenylthiol. This reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired disulphide compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the microwave-assisted reaction between elemental sulfur and 1-chloro-4-iodobenzene in the presence of a catalyst like copper oxide nanopowder . This method offers advantages in terms of reaction speed and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-chloro-3-nitrophenyl) disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can break the disulphide bond, yielding thiol derivatives.
Substitution: The nitro and chloro groups on the phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like triarylbismuthanes and dialkoxybenzoic acids are employed in substitution reactions.
Major Products
Oxidation: Sulfonyl chlorides.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(4-chloro-3-nitrophenyl) disulphide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulphide bonds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Bis(4-chloro-3-nitrophenyl) disulphide involves its ability to form and break disulphide bonds. This property is crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with thiol groups in proteins, leading to the formation of disulphide bridges that affect protein structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-chlorophenyl) disulphide: Similar in structure but lacks the nitro groups.
Bis(4-nitrophenyl) disulphide: Similar but lacks the chloro groups
Uniqueness
Bis(4-chloro-3-nitrophenyl) disulphide is unique due to the presence of both chloro and nitro groups on the phenyl rings.
Eigenschaften
CAS-Nummer |
35964-48-8 |
|---|---|
Molekularformel |
C12H6Cl2N2O4S2 |
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
1-chloro-4-[(4-chloro-3-nitrophenyl)disulfanyl]-2-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O4S2/c13-9-3-1-7(5-11(9)15(17)18)21-22-8-2-4-10(14)12(6-8)16(19)20/h1-6H |
InChI-Schlüssel |
ULMDSBDEJOBOLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


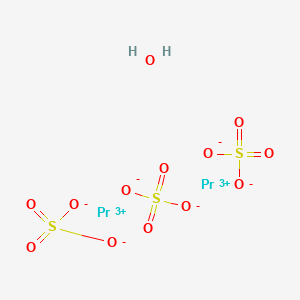
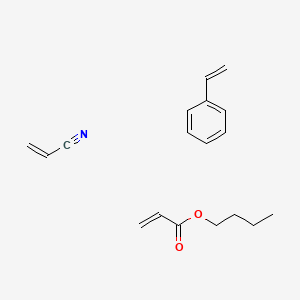

![7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077581.png)
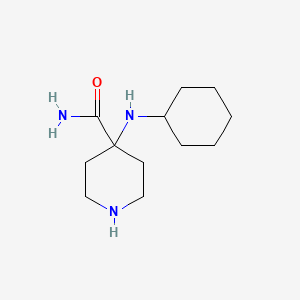
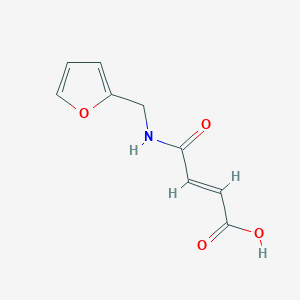
![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)
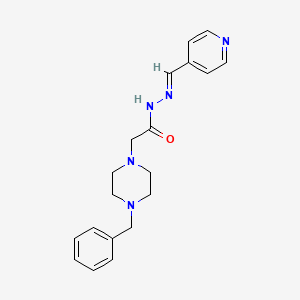
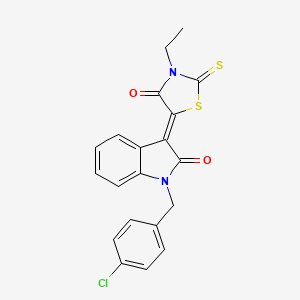
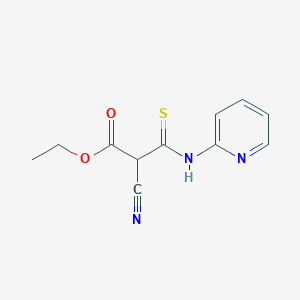
![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077622.png)
![ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)
